1H-pyrazole derivatives are a class of heterocyclic organic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. These compounds are found in various natural products and exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and other scientific applications. [, , , , , , , , , , , , , , , , , , , , , , , , ]
4-(1-Methylcyclopropyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring and a 1-methylcyclopropyl substituent. This unique structure imparts distinct chemical properties and potential applications in various scientific fields, including medicinal chemistry and agrochemicals. The compound is classified under pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
The synthesis of 4-(1-methylcyclopropyl)-1H-pyrazole typically involves the following methods:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of 4-(1-methylcyclopropyl)-1H-pyrazole can be represented as follows:
The structure features a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a cyclopropyl group that has a methyl substituent. This arrangement contributes to the compound's unique reactivity and interaction with biological targets .
4-(1-Methylcyclopropyl)-1H-pyrazole can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 4-(1-methylcyclopropyl)-1H-pyrazole largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through:
Research into its biological effects is ongoing, suggesting potential therapeutic applications .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 122.17 g/mol |
CAS Number | 2229122-15-8 |
Purity | ≥95% |
These properties make it suitable for various applications in research and industry .
4-(1-Methylcyclopropyl)-1H-pyrazole has several scientific uses:
Ongoing research aims to further elucidate its potential applications in these fields .
Pyrazole (1,2-diazole) represents a privileged scaffold in medicinal chemistry due to its distinctive electronic configuration and versatile chemical behavior. This five-membered heterocycle contains two adjacent nitrogen atoms within an aromatic system stabilized by a 6π-electron cloud [6] [9]. The hydrogen bonding capacity of the N1-H moiety enables critical biomolecular interactions, while its metabolic stability compared to imidazoles stems from resistance to cytochrome P450-mediated oxidation [6] [9]. These intrinsic properties have established pyrazole as a cornerstone structure in pharmaceutical development, with derivatives comprising approximately 11% of all FDA-approved small-molecule drugs containing nitrogen heterocycles [3].
The pyrazole ring exhibits remarkable synthetic versatility, allowing regioselective functionalization at all carbon positions to modulate pharmacological profiles. This adaptability has yielded clinically impactful drugs spanning diverse therapeutic categories:
The hydrogen bonding duality of unsubstituted pyrazole (N1-H donor and N2 acceptor) enables targeted protein interactions, while N1-alkylation converts the heterocycle into a hydrogen bond acceptor only. This tunable polarity permits optimization of membrane permeability and target engagement. Recent structural analyses reveal that pyrazole-containing kinase inhibitors form characteristic hinge-binding interactions through the N2 atom, while C4 substituents occupy hydrophobic regions adjacent to the ATP-binding cleft [6] [23].
The cyclopropyl group functions as a strategic bioisostere for diverse substituents due to its unique combination of high bond strain (27 kcal/mol), sp³-hybridized character, and defined three-dimensional geometry. When appended to pyrazole systems, this motif induces profound effects on both physicochemical properties and biological activity:
The 1-methylcyclopropyl variant specifically enhances these effects through steric amplification. The quaternary carbon center eliminates α-oxidation pathways while the methyl group introduces additional hydrophobic bulk without increasing polar surface area. This combination yields improved blood-brain barrier penetration in neuroactive compounds and enhanced oral bioavailability across multiple drug classes [3] [6]. Computational analyses indicate that 1-methylcyclopropyl substituents increase logP by approximately 0.8 units while maintaining topological polar surface area (TPSA) comparable to unsubstituted cyclopropyl [6].
Table 1: Influence of C4 Substituents on Pyrazole Properties
Substituent | Steric Volume (ų) | Electron Effect | Metabolic Vulnerability | Representative Applications |
---|---|---|---|---|
1-Methylcyclopropyl | 52.7 | Moderate +I effect | Extremely low | Kinase inhibitors, CNS agents |
Phenyl | 75.3 | Neutral | Moderate (aromatic oxidation) | COX-2 inhibitors, Anticancer agents |
Trifluoromethyl | 42.3 | Strong -I effect | Low | Antifungals, Antivirals |
t-Butyl | 77.2 | Strong +I effect | Moderate (hydroxylation) | Protease inhibitors |
The therapeutic application of pyrazole derivatives spans over a century of pharmaceutical innovation. Ludwig Knorr's pioneering 1883 synthesis of antipyrine (phenazone) established the first medicinal pyrazole derivative, marketed as an analgesic-antipyretic that remained in clinical use for decades [7] [9]. This early success catalyzed systematic exploration of pyrazole's pharmacological potential:
The incorporation of cyclopropyl modifications represents a contemporary refinement in pyrazole drug design. Lenacapavir (2022), featuring a polyfluorinated pyrazole core with cyclopropyl substituents, exemplifies this evolution with its exceptional 6-month dosing interval for HIV treatment—directly attributable to metabolic stabilization by the cyclopropyl groups [3]. Similarly, Pralsetinib (2020) employs a 1-methylcyclopropyl-containing pyrazole as a key structural component for RET kinase inhibition in non-small cell lung cancer [3] [6]. This strategic incorporation of strained aliphatic systems addresses the pharmacokinetic limitations observed in earlier pyrazole drugs like celecoxib, which undergoes extensive CYP2C9-mediated oxidation [2] [7].
Table 2: Evolution of Clinically Impactful Pyrazole Derivatives
Decade | Representative Drug | Therapeutic Category | Key Structural Features |
---|---|---|---|
1880s | Antipyrine | Analgesic/Antipyretic | 1,5-Dimethyl-2-phenylpyrazol-3-one |
1950s | Phenylbutazone | Anti-inflammatory | 1,2-Diphenyl-4-butylpyrazolidinedione |
1990s | Celecoxib | COX-2 Inhibitor | 1,5-Diphenyl-3-trifluoromethylpyrazole |
2010s | Crizotinib | ALK Inhibitor | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
2020s | Lenacapavir | Capsid Inhibitor | Multifluorinated pyrazole with cyclopropyl substituents |
The trajectory of pyrazole-based drug discovery reveals a progressive sophistication in substituent strategy, evolving from simple alkyl/aryl systems to engineered bioisosteres like the 1-methylcyclopropyl group. This substituent has emerged as a particularly valuable modifier for 4-position functionalization, conferring optimal steric occupancy, lipophilic balance, and oxidative resistance to the pyrazole core [3] [6]. Molecular modeling of kinase binding sites confirms that 1-methylcyclopropyl groups effectively fill hydrophobic regions typically occupied by alanine or valine residues, while avoiding the π-stacking disruptions associated with larger aromatic systems [6] [23]. This strategic evolution positions 4-(1-methylcyclopropyl)-1H-pyrazole as a high-value intermediate for next-generation drug candidates across therapeutic domains.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7